Ethyl tetrahydrothiophene-2-carboxylate

Catalog No.
S13625365
CAS No.
18342-42-2
M.F
C7H12O2S
M. Wt
160.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl tetrahydrothiophene-2-carboxylate

CAS Number

18342-42-2

Product Name

Ethyl tetrahydrothiophene-2-carboxylate

IUPAC Name

ethyl thiolane-2-carboxylate

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

InChI

InChI=1S/C7H12O2S/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3

InChI Key

VHDROBMEJHQSNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCS1

Ethyl tetrahydrothiophene-2-carboxylate is a member of the thiophene family, characterized by a five-membered aromatic ring containing a sulfur atom. This compound features an ethyl ester group attached to a tetrahydrothiophene structure, which contributes to its unique chemical properties. Thiophenes are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry due to their ability to participate in various

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can be reduced to yield thiol or thioether derivatives, employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiophene ring, often using alkyl halides or acyl chlorides under basic or acidic conditions.

These reactions allow for the modification of the compound's structure, leading to a wide array of derivatives with potentially enhanced properties.

Research indicates that ethyl tetrahydrothiophene-2-carboxylate exhibits notable biological activities, particularly in the realm of medicinal chemistry. Studies have suggested its potential as an antimicrobial agent, with efficacy against various pathogens. Additionally, it has been investigated for anticancer properties, showing promise in inducing apoptosis in cancer cell lines . The compound's mechanism of action likely involves interaction with specific molecular targets within biological systems, modulating critical biochemical pathways.

The synthesis of ethyl tetrahydrothiophene-2-carboxylate can be achieved through several methods:

  • Condensation Reaction: A common synthetic route involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which can subsequently be esterified to form ethyl tetrahydrothiophene-2-carboxylate.
  • Industrial Production: In industrial settings, large-scale synthesis is optimized for high yield and purity. The process may involve purification steps such as recrystallization or distillation to isolate the desired product effectively.

Ethyl tetrahydrothiophene-2-carboxylate has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
  • Medicinal Chemistry: The compound is being explored for its potential use in drug development due to its biological activities.
  • Materials Science: It finds applications in producing organic semiconductors and corrosion inhibitors, leveraging its unique chemical properties .

Studies on the interactions of ethyl tetrahydrothiophene-2-carboxylate with biological targets have revealed its potential mechanisms of action. For instance, research has demonstrated that it can induce apoptosis in cancer cells by modulating cell cycle progression and triggering cellular stress responses . These findings underscore the compound's relevance in therapeutic contexts, particularly in cancer treatment.

Ethyl tetrahydrothiophene-2-carboxylate shares structural similarities with various other thiophene derivatives. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
Ethyl tetrahydrothiophene-3-carboxylateSimilar structure; different position of carboxylatePotentially different biological activity
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateContains an amino group; more complex structureInvestigated for apoptosis-inducing properties
3-Thiophenecarboxylic acidSimple thiophene derivativeBasic structure; less complex than ethyl ester
TetrahydrothiopheneSaturated version; lacks carboxylic acid functionalityDifferent reactivity due to saturation

These compounds highlight the diversity within thiophene derivatives and emphasize the unique attributes of ethyl tetrahydrothiophene-2-carboxylate regarding its synthesis, reactivity, and biological potential. Each compound possesses distinct characteristics that can lead to varied applications in research and industry.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

160.05580079 g/mol

Monoisotopic Mass

160.05580079 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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